![molecular formula C8H9ClN2O B7777022 2-Amino-5-chloro-3-methylbenzamide CAS No. 1006619-83-5](/img/structure/B7777022.png)
2-Amino-5-chloro-3-methylbenzamide
Overview
Description
2-Amino-5-chloro-3-methylbenzamide is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermal Stability Analysis : A study by Yunbo Cong and Chunsheng Cheng (2021) investigated the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), using dynamic DSC curves and AKTS kinetic software. This research is important for understanding the thermal properties of similar compounds, including 2-Amino-5-chloro-3-methylbenzamide (Cong & Cheng, 2021).
Synthesis and Characterization : The synthesis of this compound was explored in several studies. Zheng Jian-hong (2012) synthesized 2-Amino-3-methylbenzoic acid and its chlorinated derivative, 2-Amino-5-chloro-3-methylbenzoic acid, as intermediates in the synthesis of Chloranthraniliprole (Jian-hong, 2012). Another study by Zhang Zho (2014) synthesized 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin (Zho, 2014).
Potential Medicinal Applications : In medicinal chemistry, the compound has been used as an intermediate or a structural motif in various studies. For example, research on gastroprokinetic agents included derivatives of 4-amino-5-chloro-2-ethoxybenzamides (Morie et al., 1995). Similarly, a study on anti-tumor activity of 3-amidebenzamide derivatives used 5-amino-2-chlorobenzoic acid, a related compound, as a starting material (Li, 2014).
Spectroscopic and Antimicrobial Studies : A study on Mannich bases involved 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores, highlighting the relevance of such compounds in antimicrobial research (Joshi, Manikpuri, & Khare, 2009).
Anticancer Research : The compound has been involved in anticancer research as well. For instance, the design and synthesis of σ1 receptor agonists for potential anti-cancer activity involved N-alkyl-2-(substitutedbenzamido) benzamides (Youssef et al., 2020).
properties
IUPAC Name |
2-amino-5-chloro-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPVEWHLNAWLNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101297308 | |
Record name | 2-Amino-5-chloro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006619-83-5 | |
Record name | 2-Amino-5-chloro-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006619-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101297308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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